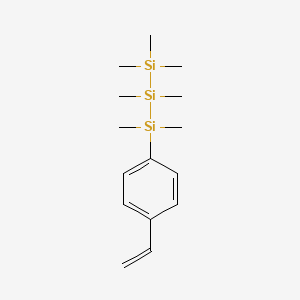
1-(4-Ethenylphenyl)-1,1,2,2,3,3,3-heptamethyltrisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethenylphenyl)-1,1,2,2,3,3,3-heptamethyltrisilane is an organosilicon compound characterized by the presence of a trisilane backbone with a phenyl group substituted at one end. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethenylphenyl)-1,1,2,2,3,3,3-heptamethyltrisilane typically involves the hydrosilylation reaction of vinyl-substituted aromatic compounds with trisilane derivatives. The reaction is often catalyzed by platinum-based catalysts under controlled temperature and pressure conditions to ensure high yield and selectivity .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactors allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethenylphenyl)-1,1,2,2,3,3,3-heptamethyltrisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives with different substitution patterns.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products: The major products formed from these reactions include silanol, silane, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Ethenylphenyl)-1,1,2,2,3,3,3-heptamethyltrisilane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(4-Ethenylphenyl)-1,1,2,2,3,3,3-heptamethyltrisilane exerts its effects involves interactions with various molecular targets. The phenyl group can participate in π-π interactions, while the trisilane backbone provides flexibility and stability. These interactions facilitate the compound’s incorporation into complex molecular structures, enhancing its utility in various applications .
Comparison with Similar Compounds
1,2-bis-(4-ethenylphenyl)ethane: Similar in structure but with an additional phenyl group, leading to different physical and chemical properties.
4-ethenylphenylboronic acid: Shares the ethenylphenyl moiety but differs in its functional groups, affecting its reactivity and applications.
Uniqueness: 1-(4-Ethenylphenyl)-1,1,2,2,3,3,3-heptamethyltrisilane stands out due to its trisilane backbone, which imparts unique properties such as enhanced thermal stability and resistance to oxidation. These characteristics make it particularly valuable in applications requiring durable and stable materials .
Properties
CAS No. |
116410-55-0 |
|---|---|
Molecular Formula |
C15H28Si3 |
Molecular Weight |
292.64 g/mol |
IUPAC Name |
[dimethyl(trimethylsilyl)silyl]-(4-ethenylphenyl)-dimethylsilane |
InChI |
InChI=1S/C15H28Si3/c1-9-14-10-12-15(13-11-14)17(5,6)18(7,8)16(2,3)4/h9-13H,1H2,2-8H3 |
InChI Key |
XABGEGDNXSWEHD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)[Si](C)(C)C1=CC=C(C=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


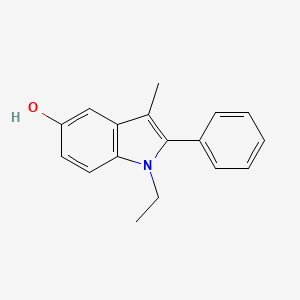
![Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14294324.png)
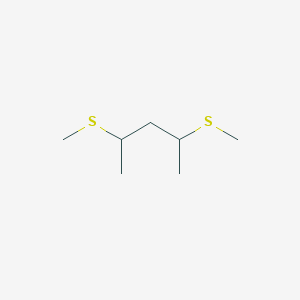
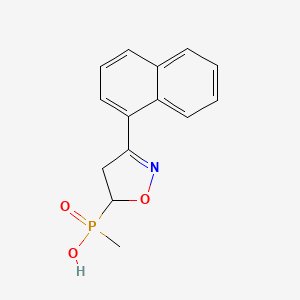
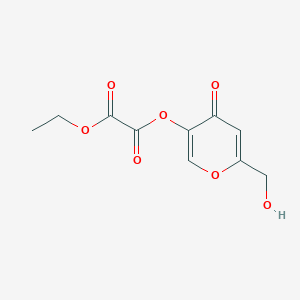
![Methyl 2-[2-(2-methoxy-2-oxoethyl)sulfanylpyrimidin-4-yl]sulfanylacetate](/img/structure/B14294342.png)
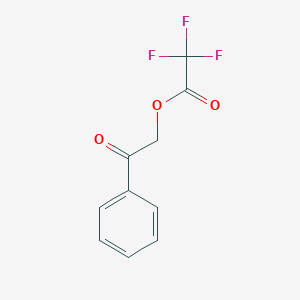
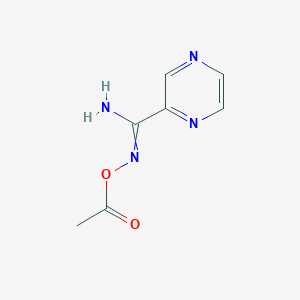

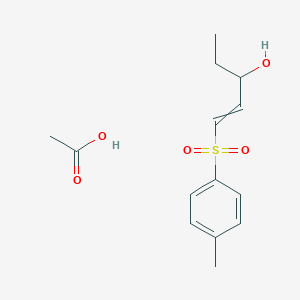
![4-[(E)-(2-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14294369.png)
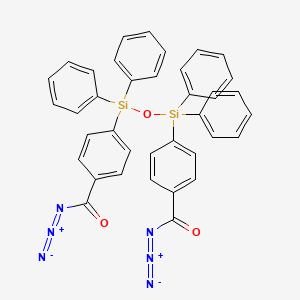

![11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL](/img/structure/B14294423.png)
